molecular formula C47H51O6P3 B12506079 (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)

(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)

Cat. No.: B12506079
M. Wt: 804.8 g/mol
InChI Key: RRCZGCNMISMWGQ-UHFFFAOYSA-N
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Description

(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is an organophosphorus compound characterized by the presence of multiple phosphine groups. These compounds are often used as ligands in coordination chemistry and catalysis due to their ability to donate electron pairs to metal centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.

Biology and Medicine

While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.

Industry

In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.

Mechanism of Action

The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.

    Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups, similar to the compound .

Uniqueness

(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is unique due to the presence of multiple 4-methoxyphenyl groups, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands.

Properties

Molecular Formula

C47H51O6P3

Molecular Weight

804.8 g/mol

IUPAC Name

[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane

InChI

InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3

InChI Key

RRCZGCNMISMWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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